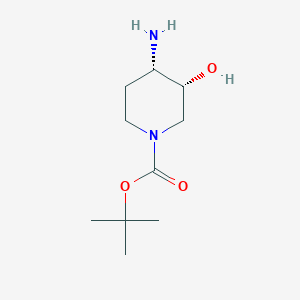

Tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate

Description

Tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative featuring a Boc-protected amine and a hydroxyl group at the 3-position. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for its role in modulating stereochemistry and bioavailability in drug candidates. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol (estimated). The stereochemical configuration (3R,4S) is critical for its biological interactions, as minor changes in substituent orientation can significantly alter pharmacological properties .

Properties

IUPAC Name |

tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUZCYJWPQPJX-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen, followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions. The presence of both an amino and a hydroxyl group enhances its reactivity, making it suitable for multiple synthetic pathways .

Medicinal Chemistry

Potential Therapeutic Applications

This compound is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological molecules, which could lead to the development of new drugs targeting specific diseases. Research indicates that it may act as an inhibitor or modulator of certain enzymes or receptors .

Case Studies

- Neuroprotective Agents : Studies have explored the use of similar piperidine derivatives in neuroprotection, suggesting that tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate may exhibit similar properties.

- Antidepressant Activity : Some research has indicated that compounds with similar structures can influence neurotransmitter systems, potentially leading to antidepressant effects .

Biochemical Research

Role in Biochemical Pathways

The compound's ability to interact with biological targets makes it valuable in biochemical research. It can be utilized to study enzyme mechanisms and cellular pathways due to its dual functional groups that allow for specific interactions with biomolecules .

Industrial Applications

Specialty Chemicals and Materials

In industry, tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate is used for producing specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of the piperidine ring profoundly impacts the compound’s physicochemical and biological behavior. Key isomers include:

| Compound Name | CAS Number | Configuration | Purity | Molecular Formula | Key Feature |

|---|---|---|---|---|---|

| tert-Butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | 1821799-48-7 | (3R,4S) | 95% | C₁₀H₂₀N₂O₃ | Target compound |

| tert-Butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | 1523530-36-0 | (3S,4R) | 97% | C₁₀H₂₀N₂O₃ | Enantiomer with reversed configuration |

| Cis-4-amino-1-Boc-3-hydroxypiperidine | 1331777-74-2 | Cis | 95% | C₁₀H₂₀N₂O₃ | Non-specific stereochemistry |

Key Findings :

- The (3R,4S) isomer exhibits distinct crystallinity and solubility compared to its enantiomer (3S,4R) , likely due to packing efficiency in the solid state .

- Enantiomeric purity (>95%) is critical for applications in asymmetric synthesis, as impurities can lead to off-target effects in drug candidates .

Functional Group Modifications

Substitution of the hydroxyl group with halogens or alkyl chains alters electronic and steric properties:

| Compound Name | CAS Number | Substituent | Molecular Weight (g/mol) | Purity | Key Property Change |

|---|---|---|---|---|---|

| tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 | -F | 234.27 | N/A | Increased lipophilicity (ClogP +0.5) |

| tert-Butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate | 1290191-72-8 | -CH₃ | 214.28 | ≥97% | Enhanced metabolic stability |

| tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate | N/A | -C₆H₁₃ | 297.45 | 86% | Reduced solubility in polar solvents |

Key Findings :

Ring-System Variations

Modifications to the piperidine core or Boc group influence reactivity and applications:

| Compound Name | CAS Number | Structural Variation | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|---|

| tert-Butyl (3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate | 345223-65-6 | Ethenyl + hydroxyethyl | 255.35 | Conformational studies |

| tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | N/A | Ethylamine side chain | 228.33 | Peptide coupling intermediates |

| tert-Butyl 6-bromo-4-oxo-spiro[benzoxazine-piperidine]-1-carboxylate | 690632-05-4 | Spirocyclic + bromine | 397.26 | Kinase inhibitor scaffolds |

Biological Activity

Tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate, with CAS number 1821799-48-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 216.28 g/mol

- Structure : The compound features a piperidine ring with amino and hydroxyl functional groups that contribute to its biological activity.

Tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate exhibits various biological activities, primarily through its interaction with neurotransmitter systems and enzymatic pathways:

- Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. It has been shown to reduce oxidative stress markers and inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ .

- Inhibition of Enzymes : The compound has demonstrated inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and β-secretase. These enzymes play critical roles in the degradation of neurotransmitters and the formation of amyloid plaques, respectively. In vitro studies report IC values of 15.4 nM for β-secretase inhibition and K values around 0.17 μM for AChE inhibition .

- Cell Viability Enhancement : Experimental results show that treatment with tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate can significantly improve cell viability in astrocytes under stress conditions induced by Aβ exposure .

In Vitro Studies

In a controlled study involving astrocyte cultures treated with Aβ, the addition of tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate resulted in:

- Cell Viability : Increased from 43.78% to 62.98% when treated alongside Aβ.

- Cytokine Production : Notable reductions in TNF-α levels were observed, suggesting an anti-inflammatory effect .

In Vivo Studies

In animal models, the compound's neuroprotective effects were assessed following scopolamine administration:

- Oxidative Stress Markers : Malondialdehyde (MDA) levels decreased significantly in treated groups compared to controls.

- Comparison with Galantamine : While both compounds showed protective effects, tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate did not exhibit statistically significant differences compared to galantamine, indicating potential for further development .

Data Table Summary

| Property | Value |

|---|---|

| CAS Number | 1821799-48-7 |

| Molecular Weight | 216.28 g/mol |

| Neuroprotective Mechanism | Reduces oxidative stress |

| AChE Inhibition | K = 0.17 μM |

| β-secretase Inhibition | IC = 15.4 nM |

| Cell Viability Improvement | From 43.78% to 62.98% |

Q & A

Basic Research Questions

Q. How is the stereochemistry of Tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate determined experimentally?

- Methodological Answer : Stereochemical assignment relies on X-ray crystallography for unambiguous confirmation. Single-crystal diffraction data analyzed via programs like SHELXL (part of the SHELX suite) can resolve the (3R,4S) configuration. Complementary NMR techniques, such as NOESY or - coupling constants, validate spatial arrangements. For example, axial-equatorial proton coupling in the piperidine ring can distinguish diastereomers .

Q. What are the key steps in synthesizing Tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves:

Ring Formation : Cyclization of a precursor (e.g., amino alcohol) under basic conditions.

Protection : Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate.

Functionalization : Selective hydroxylation/amination using catalysts like OsO for stereoselective oxidation or enzymatic resolution for chiral purity.

- Purification via column chromatography (silica gel, EtOAc/hexane gradients) ensures enantiomeric excess >98% .

Q. How are computational properties like LogP and hydrogen bonding capacity calculated for this compound?

- Methodological Answer : Tools like ChemAxon or Molinspiration calculate LogP (partition coefficient) and topological polar surface area (TPSA). For example, reports XLogP = 2 and TPSA = 70 Å, indicating moderate hydrophobicity and high solubility in polar solvents. Hydrogen bond donor/acceptor counts (2/4) are derived from molecular structure analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between NMR, MS, or IR data require cross-validation:

- High-Resolution Mass Spectrometry (HRMS) confirms molecular formula.

- DEPT-135 NMR distinguishes CH, CH, and CH groups.

- Crystallographic refinement (e.g., via SHELXL) resolves ambiguities in bond lengths/angles. For chiral centers, electronic circular dichroism (ECD) may validate absolute configuration .

Q. What experimental strategies assess this compound's interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (K) by immobilizing the target protein on a sensor chip.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions.

- Molecular Dynamics (MD) Simulations : Predict binding modes using software like GROMACS. highlights similar trifluoroacetamido derivatives showing enhanced selectivity via fluorine-mediated hydrophobic interactions .

Q. How does the tert-butyl group influence reactivity in downstream functionalization?

- Methodological Answer : The Boc group acts as a steric shield, directing regioselectivity in reactions:

- Acylation : The amino group reacts preferentially with acyl chlorides/anhydrides, leaving the hydroxyl group intact.

- Deprotection : Controlled acidic conditions (e.g., TFA/DCM) remove the Boc group without degrading the piperidine core.

- Cross-Coupling : Suzuki-Miyaura reactions on deprotected amines require palladium catalysts (e.g., Pd(PPh)) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.